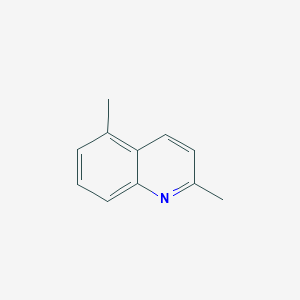

2,5-Dimethylquinoline

Descripción

Historical Context of Quinoline (B57606) Chemistry Research

The journey into quinoline chemistry began in 1834 when German chemist Friedlieb Ferdinand Runge first isolated the parent compound, quinoline, from coal tar. jk-sci.com Shortly after, in 1842, French chemist Charles Gerhardt independently obtained it through the distillation of quinine, an alkaloid known for its antimalarial properties. jk-sci.com This connection to a potent medicinal natural product spurred early interest in the quinoline scaffold.

The late 19th century marked a significant turning point with the development of the first synthetic methods for creating the quinoline ring system, liberating chemists from reliance on coal tar extraction. Key among these was the Skraup synthesis (1880), which involved reacting aniline (B41778) with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent. iipseries.org This was soon followed by other foundational named reactions, including the Doebner-von Miller reaction (1881), the Friedländer synthesis (1882), and the Combes synthesis (1888). iipseries.orgwikipedia.orgwikipedia.orgwikipedia.org These methods, which allowed for the creation of substituted quinolines by varying the starting materials, laid the groundwork for systematic investigation into the structure-activity relationships of this important class of heterocyclic compounds. iipseries.orgresearchgate.net

Significance of Dimethylquinolines in Contemporary Chemical Sciences

The quinoline core is recognized as a "privileged scaffold" in medicinal chemistry and materials science. wikipedia.org Its rigid, aromatic structure is present in a vast number of biologically active compounds and functional materials. researchgate.netresearchgate.net Dimethylquinolines, as a specific subclass, hold considerable importance as they allow for the strategic modification of the parent quinoline structure.

The introduction of two methyl groups onto the quinoline framework, as in 2,5-dimethylquinoline, significantly influences the molecule's electronic properties, lipophilicity, and steric profile. These modifications are not trivial; the specific placement of the methyl groups can fine-tune the compound's reactivity and its ability to interact with biological targets or function within a material matrix. ontosight.ai Consequently, dimethylquinolines like the 2,5-isomer are crucial as both synthetic intermediates for more complex molecules and as subjects of study in their own right to understand how substitution patterns govern chemical and physical properties. ontosight.airesearchgate.net

Scope and Research Objectives for this compound

Research into this compound is primarily driven by its role as a foundational building block for more complex chemical structures. The overarching goal is to leverage its unique substitution pattern to develop novel compounds with tailored properties.

The primary research objectives can be summarized as follows:

To Develop Efficient Synthetic Routes: A core objective is to establish and optimize synthetic pathways to this compound and its derivatives. This includes modifying existing named reactions or developing novel catalytic methods to improve yield, selectivity, and environmental compatibility. oup.com

To Investigate Chemical Reactivity and Functionalization: Researchers aim to thoroughly map the chemical reactivity of the this compound core. This involves studying reactions such as nitration, halogenation, and oxidation to understand how the existing methyl groups direct the position of new functional groups. acs.org

To Synthesize and Characterize Novel Derivatives: A significant portion of research is dedicated to using this compound as a starting material to create new molecules. This includes the synthesis of derivatives like 4-Chloro-2,5-dimethylquinoline (B3024344) and this compound-3-carboxylic acid. nih.govresearchgate.netnih.gov

To Evaluate the Potential of Derivatives: Following synthesis, a key objective is to screen the newly created derivatives for potential applications. This often involves assessing their biological activities, such as antibacterial, antifungal, or antimalarial properties, to identify promising candidates for further development in medicinal chemistry. nih.govresearchgate.net

Overview of Key Research Areas in this compound Chemistry

The study of this compound is concentrated in several interconnected areas of chemical research, primarily focusing on its synthesis and subsequent transformation into functional molecules.

Synthesis of the this compound Scaffold: A fundamental research area is the synthesis of the compound itself. One documented method involves the reaction of m-toluidine (B57737). For instance, a rhodium-catalyzed reaction between m-toluidine and an aldehyde was reported to produce a mixture of this compound and its isomer, 2,7-dimethylquinoline. oup.com The Conrad-Limpach synthesis provides another route, where the reaction of m-toluidine with ethyl acetoacetate (B1235776) leads to the formation of an intermediate that can be cyclized to produce 2,5-dimethylquinolin-4-one. nih.gov

Chemical Derivatization and Reactivity Studies: Once synthesized, a major focus is the chemical modification of the this compound core. This research is crucial for creating libraries of related compounds for further study. A key example is the conversion of 2,5-dimethylquinolin-4-one into 4-chloro-2,5-dimethylquinoline using reagents like phosphorus oxychloride. nih.govresearchgate.net Another important reaction studied is nitration, which explores the electrophilic substitution patterns of the ring system. acs.org

Structural and Spectroscopic Characterization: A vital area of research involves the precise characterization of this compound and its derivatives. Techniques such as X-ray crystallography have been used to determine the exact three-dimensional structure of compounds like 4-chloro-2,5-dimethylquinoline, confirming its planar nature. nih.govresearchgate.net Spectroscopic methods, including mass spectrometry and NMR, are essential for confirming the identity and purity of synthesized compounds and for elucidating the structure of reaction products. rsc.orgcdnsciencepub.com

Investigation of Biological and Pharmacological Potential: While much of the research centers on synthesis and characterization, a significant driver for this work is the potential for its derivatives to exhibit useful biological activity. The broader class of quinoline derivatives is well-known for a wide range of pharmacological effects, including antimalarial, antibacterial, and antifungal activities. nih.govresearchgate.net Research on derivatives like 4-chloro-2,5-dimethylquinoline is often the first step in exploring the potential of the 2,5-dimethyl substitution pattern for applications in medicinal chemistry. nih.gov

Data Tables

Table 1: Physicochemical Properties of Selected Dimethylquinolines

This table provides an overview of key physical and chemical properties for this compound and related isomers. Data is compiled from various chemical databases and literature sources.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₁₁H₁₁N | 157.21 | Yellow Oil oup.com | N/A | 53-54 (at 0.25 Torr) oup.com |

| 2,4-Dimethylquinoline | C₁₁H₁₁N | 157.21 | Liquid/Solid | 6-7 | 264-266 |

| 2,6-Dimethylquinoline (B146794) | C₁₁H₁₁N | 157.21 | Solid sigmaaldrich.com | 57-59 sigmaaldrich.com | 282-284 ontosight.ai |

| 2,7-Dimethylquinoline | C₁₁H₁₁N | 157.21 | Solid | 61 | 258-259 |

| 4-Chloro-2,5-dimethylquinoline | C₁₁H₁₀ClN | 191.66 | White Solid researchgate.net | 69-71 | N/A |

Table 2: Overview of Synthesis Methods for Quinoline Scaffolds

This table summarizes major named reactions used to synthesize the quinoline ring system, which are foundational to producing substituted quinolines like the 2,5-dimethyl isomer.

| Synthesis Method | Reactants | Catalyst/Conditions | Primary Product Type |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl Compound | Acid (e.g., HCl, Lewis Acids) wikipedia.org | Substituted Quinolines iipseries.orgwikipedia.org |

| Friedländer | 2-Aminoaryl Aldehyde or Ketone, Compound with α-Methylene Group | Acid or Base jk-sci.comwikipedia.org | Polysubstituted Quinolines wikipedia.orgresearchgate.net |

| Combes | Aniline, β-Diketone | Acid (e.g., H₂SO₄) wikipedia.org | 2,4-Disubstituted Quinolines wikipedia.org |

| Conrad-Limpach | Aniline, β-Ketoester | N/A | Quinolone Derivatives researchgate.net |

Information compiled from references jk-sci.comiipseries.orgwikipedia.orgwikipedia.orgwikipedia.orgresearchgate.netresearchgate.net.

Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-4-3-5-11-10(8)7-6-9(2)12-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMYTNVPZHJGDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=NC2=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90275088 | |

| Record name | 2,5-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26190-82-9 | |

| Record name | 2,5-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dimethylquinoline and Its Derivatives

Classical and Contemporary Synthesis Approaches

The classical methods for quinoline (B57606) synthesis, many of which were developed in the late 19th and early 20th centuries, remain fundamental to the construction of the quinoline core. These named reactions, each with its own set of advantages and limitations, can be adapted for the synthesis of substituted quinolines like 2,5-dimethylquinoline.

Doebner-Miller Synthesis and its Modifications for Dimethylquinolines

The Doebner-Miller reaction is a versatile and widely used method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgwikipedia.org This reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, is typically catalyzed by strong acids like sulfuric acid or Lewis acids such as tin tetrachloride and scandium(III) triflate. wikipedia.orgwikipedia.org When an α,β-unsaturated carbonyl compound is generated in situ from two carbonyl compounds through an aldol (B89426) condensation, the process is referred to as the Beyer method. wikipedia.org

For the synthesis of this compound, the logical starting material would be 3-methylaniline, which would react with an appropriate α,β-unsaturated carbonyl compound. The reaction mechanism is a subject of some debate, but it is generally accepted to proceed through a series of steps including Michael addition, cyclization, dehydration, and oxidation. wikipedia.org A proposed fragmentation-recombination mechanism has also been studied. wikipedia.org

While the Doebner-Miller reaction is a robust method for quinoline synthesis, specific examples detailing the synthesis of this compound are not extensively reported in the literature. However, the synthesis of other dimethylquinoline isomers, such as 2,6-dimethylquinoline (B146794), has been documented, suggesting the viability of this method for preparing dimethylated quinolines. researchgate.net The reaction conditions for the synthesis of quinolines via the Doebner-Miller reaction can be harsh, often requiring high temperatures and strong acids, which can lead to the formation of byproducts. thieme-connect.comusc.edu.au

Table 1: Representative Conditions for Doebner-Miller Synthesis of Quinolines

| Starting Aniline (B41778) | α,β-Unsaturated Carbonyl | Catalyst/Acid | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aniline | Crotonaldehyde | HCl/Toluene | Toluene | - | - | thieme-connect.com |

| Substituted Anilines | α,β-Unsaturated Aldehydes | - | Two-phase system | - | Trace | usc.edu.au |

| Aniline | Acrolein | HCl/Toluene | Toluene | - | - | thieme-connect.com |

Friedländer Condensation and Related Annulation Reactions for Quinoline Scaffolds

The Friedländer synthesis is another classical and straightforward method for constructing the quinoline ring system. thieme-connect.de It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by an acid or a base. thieme-connect.de This method is particularly valuable for its operational simplicity and the ready availability of starting materials. thieme-connect.de

To synthesize this compound via the Friedländer condensation, the required starting material would be 2-amino-5-methylacetophenone reacting with acetone. The reaction proceeds through the formation of a Schiff base, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the aromatic quinoline ring.

While the Friedländer synthesis is a powerful tool for preparing polysubstituted quinolines, specific literature detailing the synthesis of this compound via this route is not abundant. The synthesis of the closely related 7-amino-2,4-dimethylquinoline has been reported with high yield using 2-amino-4-methylacetophenone and acetylacetone (B45752) in the presence of chloramine-T as a catalyst. This suggests that with the appropriate starting materials, the Friedländer condensation could be a viable, though not commonly reported, route to this compound.

Table 2: General Conditions for Friedländer Synthesis of Quinolines

| 2-Aminoaryl Ketone | α-Methylene Compound | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Aminoacetophenone | Acetylacetone | FeCl₃·6H₂O | Water | - | 97 | researchgate.net |

| 2-Aminoacetophenone | Ethyl acetoacetate (B1235776) | Uranyl acetate (B1210297) dihydrate | Ethanol | Reflux | 89 | |

| 2-Aminoaryl ketones | α-Methylene ketones | Bismuth triflate | Ethanol | Room Temp | High |

Povarov Reaction and its Variants in Quinoline Formation

The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine (formed from an aniline and an aldehyde) and an electron-rich alkene to produce tetrahydroquinolines, which can then be oxidized to quinolines. wikipedia.orgjst.org.in This multicomponent reaction is typically catalyzed by a Lewis acid, such as boron trifluoride, which activates the imine for electrophilic attack by the alkene. wikipedia.org

The synthesis of this compound via the Povarov reaction would likely involve the reaction of an imine derived from 3-methylaniline and acetaldehyde (B116499) with an appropriate alkene. However, the Povarov reaction generally leads to the formation of 2,4-disubstituted or 2,3,4-trisubstituted quinolines, and achieving the 2,5-dimethyl substitution pattern would depend on the specific reactants and the regioselectivity of the cyclization.

Recent advancements in the Povarov reaction have expanded its scope, including the use of novel catalysts and substrates. nih.govsemanticscholar.org For instance, an iodine-promoted formal [4+2] cycloaddition has been developed for the synthesis of 2-acylquinolines. nih.gov Despite these advances, specific examples of the Povarov reaction being used for the synthesis of this compound are not well-documented in the scientific literature. This may be due to the regiochemical outcomes of the reaction favoring other substitution patterns.

Skraup Synthesis and its Refinements for Quinolines

The Skraup synthesis is one of the oldest and most well-known methods for preparing quinolines. wikipedia.orgsmolecule.com In its classic form, it involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgsmolecule.com The reaction is notoriously vigorous and often requires careful temperature control. google.com

For the synthesis of this compound, 3-methylaniline would be the starting material, reacting with glycerol or an equivalent α,β-unsaturated aldehyde like crotonaldehyde. The reaction mechanism is believed to proceed through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, dehydration, and finally oxidation to the quinoline. nih.gov

While the Skraup synthesis is a powerful method, it can suffer from low yields and the production of significant amounts of byproducts, particularly in large-scale preparations. google.com Modifications and refinements of the Skraup synthesis have been developed to improve yields and moderate the reaction conditions. acs.org For example, the use of alternative oxidizing agents like arsenic acid has been explored. nih.gov Despite its long history, detailed procedures specifically for the synthesis of this compound using the Skraup reaction are not commonly found in readily accessible literature, though the synthesis of other dimethylquinolines has been reported. acs.org

Other Named Reactions for Substituted Quinoline Synthesis

Several other named reactions are available for the synthesis of substituted quinolines, each with its own unique features and applications.

Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.orgresearchgate.net For this compound, 3-methylaniline would be condensed with acetylacetone. The reaction proceeds through a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration. wikipedia.org The regioselectivity of the Combes synthesis can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org

Gould-Jacobs Reaction: This reaction is primarily used for the synthesis of 4-hydroxyquinolines. wikipedia.orgablelab.eu It involves the condensation of an aniline with an ethoxymethylenemalonic ester, followed by thermal cyclization. wikipedia.orgablelab.eu To obtain this compound, a different set of starting materials and subsequent chemical modifications would be necessary, making this a less direct route.

Modern Catalytic Strategies in this compound Synthesis

Modern organic synthesis has seen a shift towards the development of more efficient, selective, and environmentally benign catalytic methods. These strategies often employ transition metal catalysts or novel catalytic systems to achieve transformations under milder conditions with higher yields and selectivity.

For the synthesis of this compound, modern catalytic approaches could offer significant advantages over classical methods. While specific examples for this compound are not extensively documented, the general principles of these modern methods are applicable. For instance, ruthenium-catalyzed cyclocondensation of anilines with 1,3-diols has been shown to produce substituted quinolines. The reaction of m-methylaniline with 2-methylpropane-1,3-diol under these conditions yielded an inseparable mixture of 3,7- and 3,5-dimethylquinoline, highlighting the challenges in controlling regioselectivity.

Other modern approaches include photocatalytic methods, which utilize light energy to drive chemical reactions. semanticscholar.org A visible-light-mediated iridium photocatalyzed reverse polarity Povarov reaction has been described for the synthesis of tetrahydroquinolines. semanticscholar.org Additionally, the use of heterogeneous catalysts, such as silver-exchanged montmorillonite (B579905) K10 for Doebner-von Miller reactions, offers advantages in terms of catalyst recyclability and solvent-free conditions. smolecule.com

While these modern catalytic strategies hold great promise for the synthesis of substituted quinolines, their specific application to the targeted synthesis of this compound remains an area for further research and development.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has become an indispensable tool in organic synthesis, providing efficient pathways to construct complex molecules like quinolines. mdpi.com Various transition metals, including palladium, rhodium, copper, iron, and manganese, have been employed to catalyze the formation of the quinoline scaffold through diverse reaction mechanisms. mdpi.comoup.comresearchgate.netfrontiersin.org

Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, are prominent in the synthesis of substituted quinolines. mdpi.com For instance, a palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols provides a route to 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org Similarly, nickel-catalyzed cyclization of 2-iodoanilines with alkynyl aryl ketones affords 2,4-disubstituted quinoline derivatives. organic-chemistry.org

Rhodium complexes have also demonstrated high activity as catalysts for the synthesis of quinolines from aminoarenes and aliphatic aldehydes. oup.com For example, [Rh(norbornadiene)Cl]₂ has been shown to be an effective catalyst for producing 2-alkyl- and 2,3-dialkyl-substituted quinolines. oup.com Copper-catalyzed methods are also prevalent, with one approach involving the one-pot aerobic oxidation cyclization of 2-vinylaniline (B1311222) with 2-methylquinoline (B7769805), using oxygen as the oxidant. mdpi.com

Iron and manganese, being more abundant and less toxic, are emerging as sustainable alternatives. Iron(III) triflate has been used as a catalyst for the one-pot synthesis of quinolines from amines, aldehydes, and terminal aryl alkynes under solvent-free conditions. researchgate.net Manganese complexes, in the presence of a suitable ligand, can catalyze the synthesis of quinazolines from 2-aminobenzyl alcohols and primary amides. frontiersin.org

A comparative look at different catalytic systems highlights the versatility of transition metals in quinoline synthesis.

Table 1: Comparison of Transition Metal Catalysts in Quinoline Synthesis

| Metal Catalyst | Reactants | Product Type | Key Features |

|---|---|---|---|

| Palladium | o-Iodoanilines, Propargyl alcohols | 2,4-Disubstituted quinolines | Mild conditions, broad functional group tolerance. organic-chemistry.org |

| Nickel | 2-Iodoanilines, Alkynyl aryl ketones | 2,4-Disubstituted quinolines | Efficient and convenient. organic-chemistry.org |

| Rhodium | Aminoarenes, Aliphatic aldehydes | 2-Alkyl- and 2,3-dialkyl-substituted quinolines | High activity, non-acidic medium. oup.com |

| Copper | 2-Vinylaniline, 2-Methylquinoline | Substituted quinolines | Aerobic oxidation, use of O₂ as oxidant. mdpi.com |

| Iron | Amines, Aldehydes, Terminal aryl alkynes | Substituted quinolines | Solvent-free, high atom economy. researchgate.net |

| Manganese | 2-Aminobenzyl alcohols, Primary amides | Quinazolines | Phosphine-free ligand, acceptorless dehydrogenative coupling. frontiersin.org |

Photocatalytic and Visible-Light-Mediated Approaches

In recent years, photocatalysis has emerged as a powerful and sustainable strategy for chemical synthesis, and the production of quinolines is no exception. These methods often utilize visible light, an abundant and renewable energy source, to drive chemical reactions, frequently under mild conditions.

Several studies have demonstrated the use of photocatalysts for quinoline synthesis. For example, a metal-free, blue light-promoted approach has been developed for converting α,β-unsaturated ketones into various 2-aryl/-alkyl quinolines. mdpi.com Another study reported the photocatalytic synthesis of 2-methylquinolines from nitroarenes using a TiO₂ catalyst, with gold nanoparticles enhancing the efficiency and selectivity. researchgate.net The photocatalytic synthesis of 2-methylquinolines from both nitrobenzenes and anilines has been achieved using different titanium dioxide specimens, with TiO₂ Wackherr showing high photoactivity. arabjchem.org

Visible-light-mediated aerobic dehydrogenation offers an environmentally friendly route to N-containing heterocycles, including quinolines, using a non-toxic and inexpensive titanium dioxide catalyst and oxygen as a green oxidant. organic-chemistry.org A phenalenyl-based photocatalyst has also been shown to mediate the oxidative dehydrogenation of saturated N-heterocycles to their aromatic counterparts, such as quinolines, using molecular oxygen. organic-chemistry.org

Table 2: Examples of Photocatalytic and Visible-Light-Mediated Quinoline Synthesis

| Catalyst/Method | Reactants | Product | Key Features |

|---|---|---|---|

| Metal-free, blue light | α,β-Unsaturated ketones | 2-Aryl/-alkyl quinolines | Metal-free, uses visible light. mdpi.com |

| Au/TiO₂ | Nitroarenes | 2-Methylquinolines | Enhanced efficiency and selectivity. researchgate.net |

| TiO₂ Wackherr | Nitrobenzenes, Anilines | 2-Methylquinolines | High photoactivity. arabjchem.org |

| Titanium dioxide | Tetrahydroquinolines | Quinolines | Visible-light-mediated, aerobic dehydrogenation. organic-chemistry.org |

| Phenalenyl-based photocatalyst | Saturated N-heterocycles | Quinolines and other N-heteroaromatics | Reusable, uses molecular oxygen as a green oxidant. organic-chemistry.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of quinolines. mdpi.com This includes the use of environmentally benign catalysts, safer solvents, and more energy-efficient reaction conditions.

One prominent green approach is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. nih.govresearchgate.net For instance, the Friedländer synthesis of quinolines has been successfully carried out using a Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄) as a metal-free heterogeneous catalyst under solvent-free conditions. nih.govresearchgate.net This catalyst demonstrated high surface acidity and recyclability. nih.govresearchgate.net

Microwave-assisted organic synthesis is another green technique that can significantly reduce reaction times and improve yields. researchgate.netjetir.org The synthesis of quinoline derivatives has been achieved under solvent-free microwave irradiation, offering a much faster and more efficient alternative to conventional heating methods. researchgate.netsmolecule.com For example, the synthesis of ethyl-2,4-dimethylquinoline-3-carboxylate has been reported in dry media using a heterogeneous catalyst under microwave irradiation, resulting in high yields in a short reaction time. jetir.org

Furthermore, the use of water as a solvent and the development of one-pot, multi-component reactions are also key aspects of green quinoline synthesis. bohrium.com An efficient, base-mediated, and metal-free Ugi-multicomponent reaction has been used to synthesize quinoline derivatives in 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent. bohrium.com

Heterogeneous Catalysis in Quinoline Synthesis

Heterogeneous catalysis plays a crucial role in the development of sustainable and efficient methods for quinoline synthesis. rsc.orgua.es These catalysts, being in a different phase from the reactants, offer significant advantages, including ease of separation, reusability, and often milder reaction conditions compared to their homogeneous counterparts. nih.govresearchgate.netrsc.orgua.es

A variety of heterogeneous catalysts have been developed for quinoline synthesis. Zeolite-based catalysts, for instance, have been used in the gas-phase synthesis of quinolines from aniline and C1–C4 alcohols. rsc.orgrsc.org The catalytic performance was found to be related to the Lewis acid sites of the catalyst. rsc.orgrsc.org Metal-organic frameworks (MOFs) based on calcium and barium have also been employed as heterogeneous catalysts in the Friedländer synthesis of quinoline derivatives. ua.es

Furthermore, Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄) has been utilized as a metal-free heterogeneous catalyst for the Friedländer synthesis, demonstrating high efficiency and recyclability under solvent-free conditions. nih.govresearchgate.net Another example is the use of a reusable phenalenyl-based photocatalyst for the oxidative dehydrogenation of saturated N-heterocycles to form quinolines. organic-chemistry.org

Table 3: Examples of Heterogeneous Catalysts in Quinoline Synthesis

| Catalyst | Reaction Type | Key Features |

|---|---|---|

| Zeolite-based catalysts | Gas-phase synthesis from aniline and alcohols | Total yield related to Lewis acid sites. rsc.orgrsc.org |

| Calcium and Barium MOFs | Friedländer synthesis | Straightforward preparation, good catalytic activity. ua.es |

| Brønsted acid functionalized g-C₃N₄ | Friedländer synthesis | Metal-free, high surface acidity, recyclable, solvent-free conditions. nih.govresearchgate.net |

| Reusable phenalenyl-based photocatalyst | Oxidative dehydrogenation | Uses molecular oxygen as a greener oxidant. organic-chemistry.org |

Regioselective Synthesis of this compound and its Isomers

The regioselective synthesis of quinoline derivatives, including this compound and its isomers, is a significant challenge in organic synthesis due to the potential for multiple reaction sites on the quinoline core. Control over the position of substituents is crucial for determining the biological and chemical properties of the final molecule.

Several strategies have been developed to achieve regioselectivity. In the synthesis of 2-styryl quinolines, regioselectivity was achieved by reacting 2-methyl-quinoline with various aldehydes using sodium acetate in a water-acetic acid binary solvent system. nih.gov The functionalization of chloro-substituted quinolines can be controlled by the choice of the metalating agent. For example, using LDA (lithium diisopropylamide) at low temperatures leads to metalation at the C-3 position, while lithium-magnesium and lithium-zinc amides can afford C-2 or C-8 functionalized derivatives. researchgate.net

The synthesis of bisguaiacol F (BGF) isomers has demonstrated that high regioselectivity can be achieved through the alkylation condensation of isovanillyl alcohol with guaiacol. rsc.org In the context of multicomponent reactions, the synthesis of 5-arylpyrimido[4,5-b]quinoline-diones from anilines, aldehydes, and barbituric acids can theoretically yield two different structural isomers, highlighting the importance of careful structural elucidation. rsc.org

The nitration of 2,6-dimethylquinoline has been shown to yield the 5-nitro derivative, and subsequent reactions can be used to introduce other substituents at specific positions. acs.org Similarly, the cyclization of 4-amino-2-chlorotoluene can lead to the formation of a 7-chlorodimethylquinoline. acs.org

Synthetic Routes to Halogenated this compound Derivatives

Halogenated quinolines are an important class of compounds with diverse applications. The synthesis of halogenated this compound derivatives can be achieved through various methods, either by starting with halogenated precursors or by introducing halogen atoms onto the pre-formed quinoline ring.

One common approach is the direct chlorination of the quinoline scaffold. For instance, 2-chloro-3-chloromethyl-5,7-dimethylquinoline (B3024635) can be synthesized by the chlorination of 5,7-dimethylquinoline using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Similarly, 5-chloro-2,8-dimethylquinoline (B70852) can be prepared by the direct chlorination of 2,8-dimethylquinoline (B75129) with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), with careful temperature control to prevent over-chlorination.

Alternatively, halogenated quinolines can be synthesized from halogenated anilines. For example, 6-chloro-2-methylquinoline (B1360239) and 8-chloro-2-methylquinoline (B1584612) have been prepared from p-chloraniline and o-chloraniline, respectively, by condensation with an aldehyde. scispace.com The synthesis of 7-chloro-2,8-dimethylquinoline (B48905) can be achieved through methods like the Friedländer or Skraup synthesis using appropriate chlorinated precursors.

Table 4: Synthesis of Halogenated Dimethylquinoline Derivatives

| Compound | Synthetic Method | Reagents |

|---|---|---|

| 2-Chloro-3-chloromethyl-5,7-dimethylquinoline | Chlorination of 5,7-dimethylquinoline | PCl₅ or SOCl₂ |

| 5-Chloro-2,8-dimethylquinoline | Direct chlorination of 2,8-dimethylquinoline | POCl₃ or SOCl₂ |

| 6-Chloro-2-methylquinoline | Condensation | p-Chloraniline, Aldehyde scispace.com |

| 8-Chloro-2-methylquinoline | Condensation | o-Chloraniline, Aldehyde scispace.com |

| 4-Chloro-2,6-dimethylquinoline | Reaction with 2a-h | 4-chloro-2,6-dimethylquinoline researchgate.net |

Mechanistic Investigations of 2,5 Dimethylquinoline Reactions

Reaction Pathway Elucidation in Quinoline (B57606) Formation

The synthesis of the quinoline scaffold, a fundamental structure in numerous natural products and pharmaceuticals, can be achieved through several established reaction pathways. researchgate.netmdpi.com The formation of 2,5-dimethylquinoline and its analogs often relies on classical condensation strategies such as the Friedländer, Skraup, and Doebner-Miller reactions, each characterized by a distinct mechanistic route. smolecule.comresearchgate.net

The Friedländer Synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone. researchgate.netnih.gov This acid-catalyzed reaction pathway proceeds through the initial formation of a Schiff base intermediate, which then undergoes an intramolecular aldol-type condensation followed by a cyclodehydration step to yield the final quinoline product. smolecule.comsmolecule.com The use of various catalysts, including metal triflates like bismuth triflate, can facilitate this transformation under mild conditions. nih.gov

The Skraup synthesis and the related Doebner-Miller reaction provide another major pathway. The Skraup method uses aniline (B41778) derivatives reacted with glycerol (B35011), sulfuric acid, and an oxidizing agent. smolecule.com The mechanism is believed to involve the dehydration of glycerol to acrolein, followed by conjugate addition of the aniline. The resulting intermediate is then cyclized and oxidized to form the quinoline ring. metu.edu.tr The Doebner-Miller variation utilizes α,β-unsaturated carbonyl compounds in place of glycerol, which allows for a wider variety of substitution patterns on the resulting quinoline. smolecule.commetu.edu.tr The general mechanism involves key steps of initial nucleophilic addition, fragmentation to an imine and a saturated ketone, recombination via condensation, and subsequent cyclization and aromatization. smolecule.com

More contemporary, transition-metal-free approaches have also been developed. One such method involves the reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols promoted by an acid like TsOH. frontiersin.org The proposed mechanism begins with a transamination process to form an N-aryl enaminone intermediate. This intermediate is then oxidized, undergoes intramolecular cyclization, and finally aromatizes through the elimination of a water molecule to afford the substituted quinoline. frontiersin.org

Table 1: Comparison of General Quinoline Synthesis Pathways

| Reaction Pathway | Typical Reactants | Key Mechanistic Steps | Typical Conditions | Yield Range | Reference |

|---|---|---|---|---|---|

| Friedländer Annulation | 2-aminoaryl ketone + α-methylene ketone | Schiff base formation, intramolecular aldol (B89426) condensation, cyclodehydration | 80-150°C, 1-4 hours, acid/metal catalyst | 60-95% | smolecule.com |

| Skraup/Doebner–Miller | Aniline derivative + glycerol or α,β-unsaturated carbonyl | Nucleophilic addition, cyclization, oxidation/aromatization | 140-200°C, 2-8 hours, acid catalyst | 45-85% | smolecule.com |

| Heterogeneous Catalysis (Friedländer) | 2-aminobenzophenone + ethyl acetoacetate (B1235776) | Condensation and cyclization on solid acid catalyst surface | Reflux in ethanol, ~90 min, solid acid nano-catalyst | ~92% | arabjchem.org |

Role of Intermediates in this compound Synthesis

The synthesis of quinolines is a stepwise process involving the formation of several transient species. The identification and, in some cases, isolation of these intermediates have been crucial for confirming the proposed reaction mechanisms. A significant breakthrough in understanding the Doebner-Miller synthesis was the successful isolation of 2,6-dimethyl-1,2-dihydroquinoline from the reaction mixture, providing direct evidence for the role of 1,2-dihydroquinolines as key intermediates in this pathway. cdnsciencepub.comresearchgate.netcdnsciencepub.com These dihydroquinolines are typically unstable and are readily oxidized to the aromatic quinoline or can be disproportionated by acids into a mix of quinoline and tetrahydroquinoline. cdnsciencepub.com

In the Friedländer synthesis, the reaction proceeds through a stepwise mechanism involving the formation of an enamine intermediate . smolecule.com The initial condensation of the reactants forms a Schiff base , which is then followed by intramolecular cyclization. smolecule.comsmolecule.com Similarly, Schiff bases are also proposed as intermediates in the Doebner-Von Miller reaction, where they can undergo conjugate addition. metu.edu.tr

Modern analytical techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) have become invaluable for monitoring reaction progress and identifying these short-lived intermediates that cannot be easily isolated. smolecule.com For example, in certain cyclization reactions, seven-membered ring intermediates like 1,5-benzothiazepines have been detected, which subsequently rearrange to form the final quinoline product. smolecule.com In other pathways, key intermediates such as N-aryl enaminones and subsequent cyclized ketone species have been identified through control experiments and mechanistic studies. frontiersin.org The stability of these intermediates can be highly dependent on the specific reaction conditions. smolecule.com

Table 2: Key Intermediates in Quinoline Synthesis Pathways

| Intermediate Species | Associated Synthesis Pathway | Role in Mechanism | Reference |

|---|---|---|---|

| 1,2-Dihydroquinoline | Doebner-Miller, Skraup | Precursor to final aromatic quinoline; has been isolated. | metu.edu.trcdnsciencepub.comresearchgate.net |

| Schiff Base (Imine) | Friedländer, Doebner-Miller | Formed from initial condensation of amine and carbonyl reactants. | smolecule.comresearchgate.netmetu.edu.tr |

| Enamine | Friedländer, Metal-free cyclocondensation | Formed prior to or as part of the cyclization step. | smolecule.comfrontiersin.org |

| Acrolein | Skraup | Formed from dehydration of glycerol; undergoes conjugate addition. | metu.edu.tr |

Understanding Catalytic Cycles in this compound Transformations

Catalytic cycles are fundamental to many chemical transformations, providing a pathway for converting reactants to products via a series of steps involving a catalyst that is regenerated at the end of the process. allrounder.ai These cycles typically involve key steps such as oxidative addition, ligand substitution, migratory insertion, and reductive elimination. allrounder.ai In the context of quinoline chemistry, such cycles are crucial for transformations like selective reductions.

Table 3: Gold-Catalyzed Transfer Reduction of Substituted Quinolines to Tetrahydroquinolines (THQs)

| Substrate | Reaction Time (h) | Conversion (%) | Yield of THQ (%) |

|---|---|---|---|

| Quinoline | 6 | 99 | 98 (92) |

| 2-Methylquinoline (B7769805) | 6 | 99 | 98 (93) |

| 4-Methylquinoline | 6 | 99 | 98 (92) |

| 2,4-Dimethylquinoline | 20 | 90 | 88 (80) |

| 6-Fluoroquinoline | 10 | 99 | 98 (92) |

| 8-Hydroxyquinoline | 15 | 99 | 98 (90) |

Data adapted from Lei Tao et al. fudan.edu.cn Conditions: quinoline derivative (0.5 mmol), Au/TiO₂-R catalyst (Au: 1 mol%), Et₃N/DMF, 130°C. Yields determined by GC/GC-MS, with isolated yields in parentheses.

Radical Reaction Pathways in Quinoline Synthesis

In addition to ionic pathways, radical reactions represent a powerful strategy for the synthesis of quinoline derivatives. scirp.org These reactions are often initiated by photocatalysts under visible light irradiation. chemrxiv.org A prominent example involves the photocatalytic generation of imine radicals, which then undergo an intramolecular cyclization to construct the quinoline ring system. chemrxiv.org

The mechanistic course of these radical cyclizations can be directed by the choice of reaction conditions, particularly the base. chemrxiv.org In the presence of an inorganic base, the imine radical can undergo a nucleophilic 1,4-addition (intramolecular Michael addition) to yield 3,4-disubstituted quinolines. chemrxiv.org Conversely, using an organic base can steer the reaction toward an electrophilic 1,3-addition (intramolecular anti-Michael addition), furnishing 2,3-disubstituted quinolines. chemrxiv.org

The involvement of a radical mechanism is often confirmed through control experiments. The addition of a radical scavenger, such as TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy), typically suppresses or completely halts the reaction, providing strong evidence for the presence of radical intermediates in the reaction pathway. chemrxiv.orgacs.org These radical-mediated methods are valued for their ability to proceed under mild conditions and their tolerance of a wide array of functional groups. chemrxiv.orgorganic-chemistry.org

Table 4: Optimization of a Radical-Mediated Quinoline Synthesis

| Entry | Catalyst | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CoCl₂ | Cs₂CO₃ | Acetone | 3 | 11 |

| 2 | Cu(OAc)₂ | Cs₂CO₃ | Acetone | 3 | 35 |

| 3 | Cu(CF₃COO)₂ | Cs₂CO₃ | Acetone | 3 | 92 |

| 4 | Cu(CF₃COO)₂ | K₂CO₃ | Acetone | 3 | 85 |

| 5 | Cu(CF₃COO)₂ | Cs₂CO₃ | DCM | 3 | 56 |

| 6 | None | Cs₂CO₃ | Acetone | 3 | 0 |

Data adapted from ChemRxiv preprint. chemrxiv.org The reaction involves the photocatalytic cyclization of an enamine precursor to a polysubstituted quinoline, demonstrating the effect of different catalysts and bases on the yield.

Derivatization Strategies and Structure Activity Relationships Sar

Functionalization of the Quinoline (B57606) Nucleus at Positions Relevant to 2,5-Dimethylquinoline

The strategic introduction of various functional groups onto the quinoline ring system is a key approach to modulating the properties of this compound. These modifications can influence factors such as reactivity, solubility, and biological target interactions.

Introduction of Halogen, Alkoxy, Amino, and Carbonitrile Groups

The functionalization of the quinoline core with halogens, alkoxy, amino, and carbonitrile groups is a well-established strategy to alter the electronic and steric profile of the molecule.

Halogenation: The introduction of halogen atoms, particularly chlorine, can significantly impact the biological activity of quinoline derivatives. A common method for chlorination is the treatment of a quinolin-4-one precursor with a chlorinating agent like phosphorus oxychloride (POCl₃). For instance, 4-chloro-2,5-dimethylquinoline (B3024344) can be synthesized from 2,5-dimethylquinolin-4(1H)-one by heating with POCl₃. nih.gov This precursor, in turn, can be prepared via a condensation reaction between m-toluidine (B57737) and ethylacetoacetate, followed by cyclization in a high-boiling solvent like diphenyl ether. nih.gov The presence of a chlorine atom at the 4-position provides a reactive handle for further nucleophilic substitution reactions, allowing for the introduction of other functional groups.

Alkoxylation: Alkoxy groups can be introduced onto the quinoline nucleus, often by nucleophilic substitution of a leaving group, such as a halogen. For example, a chloro-substituted quinoline can react with an alkoxide to form an alkoxyquinoline. While specific examples for this compound are not abundant in readily available literature, general methods for the synthesis of alkoxyquinolines are well-documented and applicable. acs.org

Amination: The introduction of an amino group can be achieved through various methods, including the reduction of a nitro group or by nucleophilic aromatic substitution. For example, the synthesis of 5-amino-2,6-dimethylquinoline involves the reduction of the corresponding nitro derivative using tin(II) chloride dihydrate in concentrated hydrochloric acid. nih.gov This approach can be adapted for the synthesis of amino-substituted 2,5-dimethylquinolines. The amino group provides a site for further derivatization, such as the formation of amides or Schiff bases, and can participate in hydrogen bonding interactions, which is often crucial for biological activity.

Introduction of Carbonitrile Groups: The carbonitrile (cyano) group can be introduced onto the quinoline scaffold, for instance, through the conversion of a bromo-substituted precursor. acs.org This functional group is an electron-withdrawing group that can influence the electronic properties of the quinoline ring. For example, 2-chloro-5,8-dimethylquinoline-3-carbonitrile (B1347669) is a known derivative where a carbonitrile group is present at the 3-position. researchgate.net The synthesis of such compounds often involves multi-step sequences starting from appropriately substituted anilines.

Modifications at the Methyl Groups (C2 and C5)

The methyl groups at the C2 and C5 positions of this compound are also amenable to chemical modification, providing another avenue for derivatization.

The C2-methyl group of quinolines is particularly reactive and can undergo condensation reactions with aldehydes to form vinylquinoline derivatives. This reactivity stems from the acidity of the methyl protons, which are activated by the adjacent nitrogen atom in the quinoline ring. This reaction provides a straightforward method to introduce extended conjugated systems.

Furthermore, the methyl groups can be functionalized through radical reactions. For example, radical bromination using N-bromosuccinimide (NBS) can introduce a bromine atom onto the methyl group, forming a halomethylquinoline. This intermediate is a versatile building block for further transformations.

Synthesis of Complex this compound-Containing Scaffolds

The this compound moiety can be incorporated into larger, more complex molecular architectures, including fused heterocyclic systems. These complex scaffolds are often designed to interact with specific biological targets.

One common strategy involves the fusion of other heterocyclic rings onto the quinoline framework. For example, pyrimido[4,5-b]quinolines, a class of fused heterocycles with diverse biological activities, can be synthesized through one-pot, multi-component condensation reactions. researchgate.net Similarly, benzimidazole-fused quinolines can be prepared by constructing the benzimidazole (B57391) ring from ortho-disubstituted quinoline precursors. researchgate.net

Another approach to building complex scaffolds is through cross-coupling reactions. For instance, a halogenated this compound can be coupled with various partners using transition metal catalysts, such as palladium, to form new carbon-carbon or carbon-heteroatom bonds. This allows for the attachment of a wide range of substituents and the creation of intricate molecular designs.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives for Biological Applications

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For quinoline derivatives, SAR studies help in identifying the key structural features responsible for their therapeutic effects and in designing more potent and selective compounds.

For many biologically active quinoline derivatives, the substitution pattern on the quinoline ring is a critical determinant of their activity. For example, in the context of antimalarial drugs, the presence of a 7-chloro group in the 4-aminoquinoline (B48711) series is known to be important for activity. While specific SAR studies on a wide range of this compound derivatives are not extensively documented in publicly available literature, general principles from related quinoline series can be extrapolated.

The introduction of methyl groups, such as in this compound, can enhance lipophilicity, which may affect the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The position of these methyl groups is also significant. For instance, the introduction of a methyl group at the 5th position of the quinoline nucleus has been reported to enhance antibacterial activity against Gram-positive bacteria.

The nature and position of other substituents on the quinoline ring also play a vital role. For example, the introduction of basic amino side chains is often essential for the antiplasmodial activity of aminoquinolines. The electronic properties of substituents (electron-donating or electron-withdrawing) can also modulate the reactivity and biological interactions of the quinoline scaffold.

The following table summarizes the biological activities of some functionalized dimethylquinoline derivatives, providing insights into potential SAR trends.

| Compound Class | Substitution Pattern | Biological Activity |

| Chloroquinolines | 4-Chloro-2,5-dimethylquinoline | Precursor for biologically active compounds; introduction of the 5-methyl group has been linked to enhanced antibacterial activity in related series. |

| Aminoquinolines | 5-Amino-2,6-dimethylquinoline | Precursor for compounds with potential biological activities; the amino group is a key pharmacophore in many bioactive molecules. nih.gov |

| Fused Quinolines | Pyrimido[4,5-b]quinolines | Diverse biological activities reported for the general class. researchgate.net |

| Fused Quinolines | Benzimidazole-quinolines | Diverse biological activities reported for the general class. researchgate.net |

Design Principles for Novel this compound-Based Compounds

The design of novel bioactive compounds based on the this compound scaffold is guided by several key principles derived from medicinal chemistry and SAR studies of related compounds.

Scaffold Hopping and Bioisosteric Replacement: One design strategy involves using the this compound core as a scaffold to mimic the structure of known bioactive molecules. Bioisosteric replacement, where one functional group is replaced by another with similar physicochemical properties, can be employed to optimize activity and pharmacokinetic properties.

Molecular Hybridization: This approach involves combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or enhanced biological activities. This has been a successful strategy in the development of new antimalarial agents.

Structure-Based Drug Design: When the three-dimensional structure of a biological target is known, computational methods such as molecular docking can be used to design this compound derivatives that fit optimally into the target's binding site. This allows for the rational design of substituents that can form specific favorable interactions, such as hydrogen bonds or hydrophobic interactions, thereby enhancing binding affinity and potency.

Privileged Scaffolds: The quinoline ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets. researchgate.net The design of new this compound-based compounds can leverage this inherent versatility by exploring a wide range of functionalization patterns to target different receptors and enzymes. The methyl groups at the 2- and 5-positions provide a specific substitution pattern that can be exploited to achieve selectivity for particular targets.

Pharmacological and Biological Research Applications of 2,5 Dimethylquinoline Derivatives

Antimicrobial Activity Studies

Derivatives of 2,5-dimethylquinoline have demonstrated notable activity against a range of microbial pathogens, including both bacteria and fungi. These findings highlight their potential as a foundational structure for the development of new antimicrobial agents.

Antibacterial Efficacy

The introduction of methyl groups at the 5-position of the quinoline (B57606) nucleus has been reported to enhance antibacterial activity, particularly against Gram-positive bacteria. Research into derivatives of this compound has substantiated this, with various studies demonstrating their efficacy. For instance, a series of dione (B5365651) derivatives synthesized from 2-chloro-5,8-dimethylquinoline-3-carbaldehyde (B187093) (a close isomer) were evaluated for their antibacterial activity. One such derivative, substituted with chloro and nitro groups, exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Specifically, compounds derived from 2-chloro-5,8-dimethylquinoline-3-carbaldehyde have been tested against a panel of bacteria. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a bacterium, was determined for these derivatives.

Table 1: Antibacterial Activity of 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde Derivatives

| Compound Derivative | Staphylococcus aureus (MTCC-96) MIC (µg/mL) | Bacillus subtilis (MTCC-441) MIC (µg/mL) | Salmonella typhosa Para B (MTCC-3224) MIC (µg/mL) | Escherichia coli (MTCC-442) MIC (µg/mL) |

|---|---|---|---|---|

| DMDMO-2 | 100 | 100 | 100 | 100 |

| DMDMO-9 | 50 | 50 | 50 | 50 |

Data sourced from studies on 2-chloro-5,8-dimethylquinoline-3-carbaldehyde derivatives.

Antifungal Efficacy

The antifungal potential of this compound derivatives has also been a subject of investigation. The same series of dione derivatives derived from 2-chloro-5,8-dimethylquinoline-3-carbaldehyde were tested against fungal strains. The derivative featuring chloro and nitro substitutions demonstrated notable antifungal activity.

The antifungal efficacy is also quantified by the Minimum Inhibitory Concentration (MIC).

Table 2: Antifungal Activity of 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde Derivatives

| Compound Derivative | Candida albicans (MTCC-227) MIC (µg/mL) | Aspergillus niger (MTCC-282) MIC (µg/mL) |

|---|---|---|

| DMDMO-2 | 200 | 200 |

| DMDMO-9 | 100 | 100 |

Data sourced from studies on 2-chloro-5,8-dimethylquinoline-3-carbaldehyde derivatives.

Antimalarial Research

The quinoline ring is a critical pharmacophore in many antimalarial drugs, with chloroquine (B1663885) and mefloquine (B1676156) being prime examples. researchgate.net Research into novel quinoline derivatives, including those with a 2,5-dimethyl substitution pattern, is ongoing in the search for new treatments to combat drug-resistant strains of malaria. researchgate.net

Studies on various 6-aminoquinoline (B144246) derivatives have explored the impact of substitutions at the 5 and 8 positions on antimalarial activity. For instance, the synthesis and evaluation of 5,8-dialkoxy derivatives of 6-(4-diethylamino-1-methylbutylamino)-2-methylquinoline and its 2,4-dimethyl counterpart revealed that all tested derivatives were active against Plasmodium vinckei in mice. While not directly this compound, this highlights the importance of the methyl group at position 2 in conjunction with substitutions at position 5.

One study synthesized a series of 2-methylquinoline (B7769805) derivatives that were evaluated for their in vitro activity against the chloroquine-resistant (CQR) PfDd2 strain of Plasmodium falciparum. One particular compound demonstrated an IC50 value of 0.033 µM, which was approximately five times more potent than the standard drug chloroquine (IC50 value of 0.172 µM).

Table 3: Antimalarial Activity of a 2-Methylquinoline Derivative

| Compound | P. falciparum (CQR PfDd2) IC50 (µM) |

|---|---|

| 2-Methylquinoline Derivative | 0.033 ± 0.007 |

| Chloroquine (Standard) | 0.172 |

Anticancer Research

The anticancer potential of quinoline derivatives is a burgeoning field of study, with various mechanisms of action being explored, including the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest. nih.gov Derivatives of dimethylquinoline have been synthesized and evaluated for their efficacy against various cancer cell lines.

In one study, a series of N-(2-(tertbutylamino)-1-(2-chloro-5,7-dimethylquinolin-3-yl)-2-oxoethyl)-3-methoxy-N-phenylbenzamide derivatives were synthesized and tested for their anticancer activity against a panel of 60 human cancer cell lines from the National Cancer Institute (NCI). Two compounds, designated as 5d and 5j, were identified as being particularly potent against several of these cell lines.

Table 4: Anticancer Screening of 2-Chloro-5,7-dimethylquinoline Derivatives

| Compound | Cell Line Subpanel | Most Sensitive Cell Lines |

|---|---|---|

| 5d | 9 distinct subpanels of NCI-60 | Multiple cell lines |

| 5j | 9 distinct subpanels of NCI-60 | Multiple cell lines |

Data from green synthesis and molecular docking analysis of quinoline derivatives.

Antiviral Investigations

The broad biological activity of the quinoline scaffold extends to antiviral properties, with derivatives being investigated against a variety of viruses. nih.gov Research has shown that quinoline derivatives can be potent against viruses such as Zika, Ebola, and various members of the herpes virus family. nih.gov

While specific studies focusing exclusively on this compound derivatives are limited, research on structurally similar compounds provides insights into their potential. For example, studies on 5-chloro-2,8-dimethylquinoline (B70852) have suggested its potential to inhibit viral replication and modulate immune responses, which could be beneficial in treating viral infections. Some quinoline derivatives are thought to exert their antiviral effects by inhibiting pH-dependent steps in the viral replication cycle. The investigation into quinoline derivatives as antiviral agents is an active area of research, with the potential for the development of broad-spectrum antiviral drugs. nih.gov

Anti-Inflammatory Properties

Quinoline derivatives have been shown to possess anti-inflammatory properties, making them attractive candidates for the development of new treatments for inflammatory conditions. The mechanism of action is often linked to the inhibition of pro-inflammatory mediators.

Research on a derivative of 5-methyl-5H-indolo[2,3-b]quinoline has demonstrated its potential anti-inflammatory effects. In a study investigating its properties against methotrexate-induced inflammation, the compound was loaded into nanoparticles. Treatment with these nanoparticles led to a significant decrease in inflammatory markers and oxidative stress in both lung and liver tissues of an experimental model. Specifically, there was a reduction in the levels of pro-inflammatory cytokines. While this study did not use a simple this compound, the presence of the 5-methylquinoline (B1294701) core is significant. The findings from broader studies on quinoline derivatives suggest that the this compound scaffold could be a promising starting point for designing novel anti-inflammatory agents.

Inhibition of Melanogenesis

Derivatives of quinoline have demonstrated notable biological activities, including the inhibition of melanogenesis. nih.goviucr.orgresearchgate.net Melanogenesis is the process of melanin (B1238610) production, and its inhibition is a target for treating hyperpigmentation disorders and for cosmetic skin-lightening applications. While direct studies on this compound's effect on melanogenesis are not extensively detailed in the provided results, the broader class of quinoline derivatives has shown promise in this area. nih.goviucr.orgresearchgate.net

Research has indicated that certain quinoline derivatives can effectively inhibit tyrosinase, a key enzyme in the synthesis of melanin. nih.gov Overproduction of melanin can lead to hyperpigmentation, and tyrosinase inhibitors are therefore valuable in dermatological and cosmetic fields. nih.gov The exploration of quinoline compounds as melanogenesis inhibitors is an active area of research, with studies showing that modifications to the quinoline scaffold can influence their inhibitory activity. nih.goviucr.orgresearchgate.netpeerj.com

Exploration of Other Pharmacological Activities

Beyond melanogenesis inhibition, this compound and its derivatives are part of a larger family of quinoline compounds that exhibit a wide spectrum of pharmacological activities. nih.goviucr.orgresearchgate.netontosight.ainih.govresearchgate.net These activities underscore the versatility of the quinoline scaffold in medicinal chemistry.

Highlighted pharmacological activities of quinoline derivatives include:

Anticancer: Quinoline derivatives have been investigated for their potential to act as anticancer agents through various mechanisms, such as inhibiting protein kinases, disrupting tubulin assembly, and targeting topoisomerases. bohrium.comekb.eg Some derivatives have shown cytotoxicity against cancer cell lines like MCF-7 and T47D. nih.gov

Antibacterial: The introduction of a methyl group at the 5th position of the quinoline nucleus, as seen in this compound, has been reported to enhance antibacterial activity, particularly against Gram-positive bacteria like Streptococcus pneumoniae. nih.goviucr.orgresearchgate.net

Antifungal: Various quinoline derivatives have demonstrated antifungal properties. nih.goviucr.orgresearchgate.netontosight.ai

Antimalarial: The quinoline core is a well-known pharmacophore in antimalarial drugs. nih.goviucr.orgresearchgate.netnih.gov

Anti-inflammatory: Certain quinoline derivatives have been synthesized and evaluated for their anti-inflammatory effects. nih.govresearchgate.net

Antiviral: The potential of quinoline derivatives as antiviral agents is also an area of active research. nih.govresearchgate.net

Anticonvulsant: Some quinoline derivatives have been screened for anticonvulsant properties. researchgate.netresearchgate.net

The following table summarizes some of the explored pharmacological activities of quinoline derivatives.

| Pharmacological Activity | Description |

| Anticancer | Inhibition of cancer cell proliferation through various mechanisms. bohrium.comekb.eg |

| Antibacterial | Activity against bacteria, particularly Gram-positive strains. nih.goviucr.orgresearchgate.net |

| Antifungal | Inhibition of fungal growth. nih.goviucr.orgresearchgate.netontosight.ai |

| Antimalarial | Efficacy against malaria parasites. nih.goviucr.orgresearchgate.netnih.gov |

| Anti-inflammatory | Reduction of inflammation. nih.govresearchgate.net |

| Antiviral | Inhibition of viral replication. nih.govresearchgate.net |

| Anticonvulsant | Prevention or reduction of the severity of seizures. researchgate.netresearchgate.net |

Mechanisms of Biological Action for this compound Derivatives

In the context of anticancer activity , quinoline derivatives have been shown to target several key cellular components and pathways. ekb.eg Molecular docking studies have suggested that some derivatives can bind to the EGFR tyrosine kinase domain, a critical target in cancer therapy. bohrium.com Other mechanisms include the inhibition of topoisomerase, heat shock protein 90 (Hsp90), and tubulin polymerization, all of which are crucial for cancer cell survival and proliferation. bohrium.comekb.eg For instance, certain 4-(imidazolylmethyl)-2-(4-methylsulfonylphenyl)-quinoline derivatives have been identified as selective COX-2 inhibitors, a target relevant to both inflammation and cancer. nih.gov

The antibacterial effect , particularly the enhanced activity from the methyl group at the 5th position, suggests a specific interaction with bacterial targets. nih.goviucr.orgresearchgate.net While the precise mechanism is not fully elucidated in the provided information, it likely involves interference with essential bacterial enzymes or cellular structures.

For melanogenesis inhibition , the primary mechanism for quinoline derivatives is the inhibition of tyrosinase. nih.gov This enzyme contains copper ions in its active site, and inhibitors can chelate these ions or otherwise block substrate access, thereby preventing the conversion of tyrosine to melanin. nih.gov

Role as Lead Compounds in Drug Discovery

A lead compound is a chemical compound that has pharmacological or biological activity and serves as a starting point for the development of new drugs through chemical modification. wikipedia.org The quinoline ring system, including that found in this compound, is considered a significant scaffold in drug discovery. researchgate.netresearchgate.net Its presence in numerous natural and synthetic compounds with prominent biological activities makes it an attractive core for medicinal chemists. researchgate.net

The process of drug discovery often begins with identifying a "hit" compound from a high-throughput screen, which can then be developed into a lead compound. wikipedia.org The chemical structure of the lead compound is then optimized to improve its potency, selectivity, and pharmacokinetic properties. wikipedia.org

Quinoline derivatives, including those with a dimethyl substitution pattern, have served as lead compounds in the development of various therapeutic agents. researchgate.netnaturalproducts.netnaturalproducts.net Their broad range of biological activities, from anticancer to antimicrobial, provides a rich foundation for the design and synthesis of novel drugs. ekb.eg The ability to modify the quinoline structure at various positions allows for the fine-tuning of its pharmacological profile, making it a valuable "privileged structure" in the quest for new and more effective medicines. researchgate.net

Catalytic Applications and Ligand Design with 2,5 Dimethylquinoline Scaffolds

2,5-Dimethylquinoline as a Ligand in Coordination Chemistry

In coordination chemistry, the this compound molecule serves as a monodentate ligand, primarily through its heterocyclic nitrogen atom. The lone pair of electrons on the nitrogen atom allows it to form a coordinate bond with a central metal ion. The quinoline (B57606) ring system is a robust aromatic structure, and the presence of substituents, such as the two methyl groups in this compound, can influence the electronic and steric properties of the ligand. These modifications can affect the stability, geometry, and reactivity of the resulting metal complexes. The stoichiometry of metal complexes involving dimethylquinoline-based ligands can vary, leading to different metal-to-ligand ratios and potentially forming mononuclear, binuclear, or polynuclear structures.

Development of Metal Complexes Utilizing this compound

While the this compound scaffold is a potential building block, much of the detailed research has focused on more complex derivatives or other isomers of dimethylquinoline. These studies provide insight into how the quinoline core behaves in a coordinated state. For instance, extensive work has been done on cobalt(II) and copper(II) complexes using a 2-[α-(acetyloxime)ethylidenehydrazino]-4,6-dimethylquinoline (AEHDQ) ligand. researchgate.netresearchgate.net These studies have resulted in the synthesis and characterization of a variety of mononuclear, binuclear, and dimeric metal chelates. researchgate.net

A notable area of development involves iridium(III) complexes stabilized by a silyl-ether-functionalized dimethylquinoline ligand. These complexes demonstrate the versatility of the quinoline scaffold in creating sophisticated coordination environments for catalytic applications. researchgate.netresearchgate.net The specific ligand, {4,8-dimethylquinoline-2-yloxy}dimethylsilyl (NSiDMQ), coordinates to the iridium center through both the nitrogen atom and the silyl (B83357) group's oxygen, forming a stable bidentate structure. researchgate.netresearchgate.net This chelation is crucial for the subsequent catalytic activity of the complex.

Below is a table summarizing representative metal complexes formed with derivatives of dimethylquinoline, highlighting the metal center and the specific ligand used.

Table 1: Examples of Metal Complexes with Dimethylquinoline Derivatives

| Complex Name/Formula | Metal Center | Ligand | Key Structural Features | Source(s) |

|---|---|---|---|---|

| [Ir(H)(OTf)(κ²-NSiDMQ)(PCy₃)] | Iridium(III) | {4,8-dimethylquinoline-2-yloxy}dimethylsilyl (NSiDMQ), Tricyclohexylphosphine (PCy₃), Triflate (OTf) | The complex is stabilized by an agostic interaction between the iridium and a C-H bond of the 8-Me substituent. | researchgate.net, |

| [Co(AEHDQ)(MeOH)] | Cobalt(II) | 2-[α-(acetyloxime)ethylidenehydrazino]-4,6-dimethylquinoline (AEHDQ), Methanol | A mononuclear complex where AEHDQ acts as a coordinating ligand. | researchgate.net |

| [Cu(MHQ)Cl]·H₂O | Copper(II) | 2-[α-(acetyloxime)ethylidenehydrazino]-4,6-dimethylquinoline (MHQ) | A mononuclear chelate where the ligand coordinates to the copper(II) salt. | researchgate.net |

Catalytic Performance of this compound-Based Complexes in Organic Reactions

The design of metal complexes around a quinoline core is often driven by the pursuit of novel catalytic activities. aithor.com The electronic and steric properties imparted by the ligand are key factors in determining the efficacy of the catalyst. aithor.com

Iridium(III) complexes featuring the {4,8-dimethylquinoline-2-yloxy}dimethylsilyl (NSiDMQ) ligand have proven to be highly effective catalysts for the cross-dehydrogenative coupling (CDC) of secondary amines with hydrosilanes. researchgate.netresearchgate.net In a specific example, the complex [Ir(H)(OTf)(κ²-NSiDMQ)(PCy₃)] demonstrated remarkable catalytic performance. researchgate.net The study highlighted that the presence of the 8-methyl group on the quinoline ring was crucial for enhancing the catalytic activity, as related complexes lacking this substituent were markedly less effective. researchgate.net This underscores the importance of the substitution pattern on the quinoline scaffold for fine-tuning catalyst performance.

The table below details the catalytic performance of this specific iridium complex.

Table 2: Catalytic Performance of a Dimethylquinoline-Based Iridium Complex

| Catalyst | Reaction Type | Substrates | Key Performance Metric | Source(s) |

|---|---|---|---|---|

| [Ir(H)(OTf)(κ²-NSiDMQ)(PCy₃)] | Cross-Dehydrogenative Coupling (CDC) | N-methylaniline and HSiMe₂Ph | TOF₁/₂ = 79,300 h⁻¹ | researchgate.net |

Chiral this compound Derivatives in Asymmetric Catalysis

Asymmetric catalysis is a critical field for the synthesis of enantiomerically pure compounds, particularly for the pharmaceutical industry. nih.govmdpi.com This process relies on the use of chiral catalysts, which can be created by incorporating a chiral ligand into a metal complex. tue.nl Chiral pyridine-containing ligands, a class that includes quinolines, have been widely synthesized and applied in various asymmetric transformations. diva-portal.org

The development of chiral ligands from a scaffold like this compound can be approached in several ways. A common strategy involves introducing a chiral center into one of the substituents attached to the quinoline ring. Another approach is to synthesize a quinoline derivative that possesses axial chirality. The goal is to create a well-defined, three-dimensional chiral environment around the metal center that can effectively differentiate between the two enantiomeric transition states of a reaction. frontiersin.org

While the design of chiral ligands for asymmetric catalysis is a vast and active area of research, rsc.org specific examples of catalysts derived from the chiral this compound scaffold are not prominently featured in the scientific literature. The development of chiral catalysts often involves a modular approach, where different structural elements can be varied to optimize stereoselectivity for a particular chemical transformation. diva-portal.org Although general strategies for creating chiral N-heterocyclic ligands are well-established, their specific application to the this compound framework remains an area for future exploration.

Advanced Spectroscopic and Analytical Characterization of 2,5 Dimethylquinoline Compounds

Structural Elucidation Techniques

The definitive determination of the three-dimensional atomic arrangement of a molecule is often achieved through single-crystal X-ray diffraction. While a specific crystal structure for 2,5-Dimethylquinoline was not found, the analysis of a closely related derivative, 4-Chloro-2,5-dimethylquinoline (B3024344), provides significant insight into the molecular geometry. researchgate.netnih.gov

In the study of 4-Chloro-2,5-dimethylquinoline, molecules were found to be essentially planar, with a root-mean-square (r.m.s.) deviation for all non-hydrogen atoms of 0.009 Å. researchgate.netnih.gov The molecules form stacks along the a-axis of the crystal lattice. researchgate.netnih.gov Such crystallographic data, including unit cell dimensions and space group symmetry, are crucial for confirming the connectivity of atoms and understanding intermolecular packing forces. nih.gov The structural elucidation of this compound itself would similarly rely on a combination of this technique along with spectroscopic methods like NMR, MS, and IR to confirm its constitution. researchgate.net

Table 1: Crystal Data for the related compound 4-Chloro-2,5-dimethylquinoline

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₁H₁₀ClN | nih.gov |

| Molecular Weight | 190.66 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 6.9534 (9) | nih.gov |

| b (Å) | 13.0762 (14) | nih.gov |

| c (Å) | 10.4306 (11) | nih.gov |

| β (°) | 99.239 (8) | nih.gov |

| Volume (ų) | 936.09 (19) | nih.gov |

| Z | 4 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. ksu.edu.sa For this compound, the ¹H NMR spectrum provides characteristic signals for the aromatic protons and the two methyl groups.

In a study analyzing a mixture of 2,7-Dimethylquinoline and this compound, the chemical shifts for the methyl groups were identified. oup.com The distinct electronic environments of the methyl groups at the C-2 and C-5 positions result in separate signals, allowing for their differentiation from other isomers. oup.com

Table 2: Representative ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| CH₃ at C-2 | 2.61 | singlet | oup.com |

| CH₃ at C-5 | 2.39 | singlet | oup.com |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. For dimethylquinoline isomers, the molecular ion peak (M⁺) is typically observed at an m/z of 157, corresponding to the molecular formula C₁₁H₁₁N. rsc.orgnih.govnih.gov

The fragmentation pattern observed in the mass spectrum upon electron impact (EI) ionization is crucial for structural confirmation. Dimethylquinolines commonly exhibit fragmentation through the loss of a hydrogen atom (M-1) to form an ion at m/z 156, or the loss of a methyl group (M-15) to produce an ion at m/z 142. It has been proposed that the loss of a methyl group proceeds via a ring-expanded molecular ion intermediate. Further fragmentation can involve the loss of hydrogen cyanide (HCN).

Table 3: Characteristic Mass Spectral Data for Dimethylquinolines

| Ion | m/z | Description | Reference |

|---|---|---|---|

| [M]⁺ | 157 | Molecular Ion | rsc.orgnih.govnih.gov |

| [M-H]⁺ | 156 | Loss of a hydrogen atom | |

| [M-CH₃]⁺ | 142 | Loss of a methyl group |

Infrared (IR) Spectroscopy